molecular formula C14H12O3 B8679632 2-(Glycidyloxy)-1-naphthaldehyde

2-(Glycidyloxy)-1-naphthaldehyde

Cat. No.: B8679632
M. Wt: 228.24 g/mol
InChI Key: BAPVEBLAKFNHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Glycidyloxy)-1-naphthaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C14H12O3/c15-7-13-12-4-2-1-3-10(12)5-6-14(13)17-9-11-8-16-11/h1-7,11H,8-9H2

InChI Key

BAPVEBLAKFNHGN-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in Chemical Formula 2, in 196 mL (2.47 mol) of epichlorohydrin (2), 17.1 g (99.0 mmol) of 2-hydroxy-1-naphthoaldehyde (1) was dissolved and thereto, 2.26 g (9.92 mmol) of benzyltriethylammonium chloride was added, followed by refluxing the resultant reaction mixture for 15 minutes to effect the reaction. Then, the reaction solution was dissolved in 200 mL of chloroform and the resultant solution was washed with 150 mL of water three times. The organic phase was dried over MgSO4 (magnesium sulfate), and the solvent thereof was concentrated under reduced pressure. The resultant residue was recrystallized in isopropyl alcohol and the resultant needle crystal was washed with isopropyl alcohol to obtain 16.1 g (yield: 71%) of 2-(glycidyloxy)-1-naphthoaldehyde (3) as a needle crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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